(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
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Overview
Description
(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a synthetic organic compound It features a pyrrolidine ring substituted with an oxadiazole moiety and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethyl-1,2,4-oxadiazole and pyrrolidine derivatives.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions.
Substitution Reactions: The oxadiazole moiety is introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or K2CO3 in DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
- (3S,5R)-5-(3-ethyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Uniqueness
- Oxadiazole Ring : The presence of the oxadiazole ring distinguishes it from other pyrrolidine derivatives.
- Ethyl Group : The ethyl substitution provides unique steric and electronic properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6;/h5-6,9,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGRZXOUCPEHKR-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(CN2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC(=N1)[C@H]2C[C@@H](CN2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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